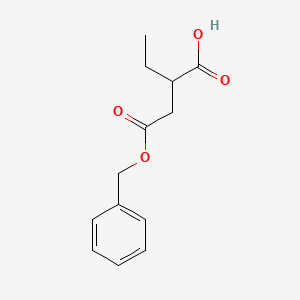

4-(Benzyloxy)-2-ethyl-4-oxobutanoic acid

Description

Significance of Alpha-Keto Acid Derivatives in Synthetic Chemistry

Alpha-keto acids, and their ester derivatives, are a class of organic compounds characterized by the presence of a ketone functional group adjacent to a carboxylic acid or ester. This arrangement of functional groups imparts a unique reactivity profile, making them highly valuable in organic synthesis. sigmaaldrich.comnih.gov They can participate in a wide array of chemical reactions, including nucleophilic additions to the carbonyl group, esterification, and decarboxylation reactions. sigmaaldrich.comchemicalbook.com

The versatility of α-keto acids allows for their use in the formation of carbon-carbon, carbon-nitrogen, and carbon-sulfur bonds, which are fundamental transformations in the assembly of complex organic molecules. nih.gov Furthermore, the by-product of many reactions involving α-keto acids is carbon dioxide, which is considered environmentally benign, positioning them as "green" acylating agents and alternatives to traditional acyl chlorides. nih.govchemicalbook.com Their stability and ease of handling further contribute to their widespread use as platform molecules in the synthesis of pharmaceuticals, agrochemicals, and other value-added compounds. sigmaaldrich.com

Strategic Role of Benzyloxy Functionality in Protecting Group Chemistry and Target Synthesis

In multi-step organic syntheses, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. This is the role of a protecting group. nih.gov The benzyloxy group (Bn), a benzyl (B1604629) ether, is a widely employed protecting group for alcohols and carboxylic acids due to its stability under a range of reaction conditions, including acidic and basic environments. nih.govsigmaaldrich.comsigmaaldrich.com

The benzyl group can be introduced under various conditions and, crucially, can be selectively removed, typically through palladium-catalyzed hydrogenolysis, which yields the deprotected alcohol or carboxylic acid and toluene (B28343) as a byproduct. sigmaaldrich.com This method of deprotection is mild and often does not affect other functional groups within the molecule, a property known as orthogonality, which is highly desirable in complex syntheses. bldpharm.com The strategic use of the benzyloxy group allows for the sequential and controlled manipulation of different functional groups within a molecule, which is a cornerstone of modern synthetic strategy. nih.gov

Overview of 4-(Benzyloxy)-2-ethyl-4-oxobutanoic Acid as a Versatile Synthetic Intermediate

"this compound" integrates the reactivity of an α-keto acid derivative with the strategic advantages of a benzyloxy-protected carboxylic acid. This bifunctionality makes it a versatile intermediate for the synthesis of a variety of target molecules. The ethyl group at the alpha position can influence the stereochemical outcome of reactions, making it a potentially useful chiral building block for the asymmetric synthesis of complex molecules. sigmaaldrich.comnih.govresearchgate.net

The presence of the benzyloxycarbonyl group allows for the selective unmasking of a carboxylic acid functionality at a later stage in a synthetic sequence, enabling further transformations at that position. Meanwhile, the keto group can be targeted for various nucleophilic additions or other modifications. This ability to selectively react different parts of the molecule in a controlled manner is what defines its utility as a versatile synthetic intermediate.

Scope and Objectives of Academic Research on this compound

While specific academic research focusing solely on "this compound" is not extensively documented in publicly available literature, research on related structures provides insight into its potential applications. Academic investigations into α-keto acids and benzyloxy-protected compounds are focused on several key areas:

Development of new synthetic methodologies: Researchers are continually exploring new ways to synthesize and utilize α-keto acids and their derivatives in novel chemical reactions. nih.gov

Asymmetric synthesis: The development of methods to control the stereochemistry of reactions involving chiral building blocks is a major focus, and compounds like the target of this article are of interest in this regard. nih.gov

Total synthesis of natural products: Versatile intermediates are crucial for the efficient synthesis of complex natural products, and research is ongoing to apply these building blocks to new synthetic targets. researchgate.net

Medicinal chemistry: The synthesis of novel compounds for biological evaluation is a significant driver of research, and intermediates like "this compound" can serve as starting points for the creation of new drug candidates. nih.gov

Future research will likely focus on the development of efficient and stereoselective methods for the synthesis of "this compound" and its application in the synthesis of biologically active molecules.

Data Tables

Table 1: Compound Identifiers and Properties for Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-(Benzyloxy)-4-oxobutanoic acid | 103-40-2 | C₁₁H₁₂O₄ | 208.21 |

| Ethyl 4-(benzyloxy)-3-oxobutanoate | 67354-34-1 | C₁₃H₁₆O₄ | 236.26 |

| 4-ethoxy-4-oxobutanoic acid | 1501-94-6 | C₆H₁₀O₄ | 146.14 |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H16O4 |

|---|---|

Molecular Weight |

236.26 g/mol |

IUPAC Name |

2-ethyl-4-oxo-4-phenylmethoxybutanoic acid |

InChI |

InChI=1S/C13H16O4/c1-2-11(13(15)16)8-12(14)17-9-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,15,16) |

InChI Key |

YFIPZUZLYSJBGR-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC(=O)OCC1=CC=CC=C1)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Benzyloxy 2 Ethyl 4 Oxobutanoic Acid and Analogues

Classical Chemical Synthesis Approaches

Classical synthesis provides the foundational routes to the basic molecular framework of 4-(benzyloxy)-2-ethyl-4-oxobutanoic acid. These methods are typically robust and well-established in organic chemistry.

The final step in many synthetic routes to this compound often involves the selective hydrolysis of a precursor ester to unveil the terminal carboxylic acid. The benzyl (B1604629) ester portion of the molecule is typically stable during the formation of the butanoic acid backbone but can be cleaved under specific conditions.

Acid-catalyzed hydrolysis of precursor esters directly yields the corresponding carboxylic acid. ncert.nic.in Alternatively, base-catalyzed hydrolysis, or saponification, initially produces a carboxylate salt, which is then protonated in a subsequent acidic workup step to give the final carboxylic acid. ncert.nic.in The choice between acidic and basic hydrolysis depends on the compatibility of other functional groups present in the molecule. For benzyl esters specifically, catalytic hydrogenation is a mild and effective method for cleavage, yielding the carboxylic acid and toluene (B28343) as a byproduct. This method is advantageous as it avoids harsh acidic or basic conditions that could affect other sensitive parts of the molecule. organic-chemistry.org

A general representation of ester hydrolysis is shown below:

Acidic Hydrolysis: R-COOR' + H₂O ⇌ R-COOH + R'-OH (requires acid catalyst, e.g., H₂SO₄)

Basic Hydrolysis (Saponification):

R-COOR' + OH⁻ → R-COO⁻ + R'-OH

R-COO⁻ + H₃O⁺ → R-COOH + H₂O

The construction of the core butanoic acid structure is a critical phase in the synthesis. Condensation reactions are powerful tools for carbon-carbon bond formation and are central to building this scaffold.

The Stobbe condensation is a particularly relevant method. It involves the reaction between a diester of succinic acid (like diethyl succinate) and a ketone or aldehyde in the presence of a strong base, such as sodium ethoxide or potassium t-butoxide. synarchive.comunacademy.com This reaction typically yields an alkylidene succinic acid or a salt of the corresponding half-ester. wikipedia.orgorganicreactions.org The mechanism proceeds through a lactone intermediate, which explains the formation of the half-ester product. wikipedia.org For the synthesis of the target molecule's backbone, a precursor like diethyl ethylsuccinate could be condensed with formaldehyde, followed by further modifications.

The Michael addition (or conjugate addition) offers another strategic route. wikipedia.org This reaction involves the addition of a nucleophile (a Michael donor), such as an enolate derived from an ethyl-substituted malonic ester, to an α,β-unsaturated carbonyl compound (a Michael acceptor), like a benzyl acrylate. organic-chemistry.org This method is highly effective for creating carbon-carbon bonds in a 1,4-fashion, leading to a 1,5-dicarbonyl relationship after hydrolysis and decarboxylation, which is characteristic of the substituted butanoic acid structure. wikipedia.orgchemistrysteps.com

Table 1: Comparison of Condensation Reactions for Scaffold Formation

| Feature | Stobbe Condensation | Michael Addition |

|---|---|---|

| Reactants | Succinic acid diester + Aldehyde/Ketone | Michael Donor (e.g., malonate enolate) + Michael Acceptor (e.g., α,β-unsaturated ester) |

| Base | Strong base required (e.g., NaOEt, K-t-BuO) unacademy.com | Catalytic base is often sufficient |

| Primary Product | Alkylidene succinic acid or its half-ester wikipedia.orgorganicreactions.org | 1,5-dicarbonyl compound (or precursor) wikipedia.org |

| Key Intermediate | Lactone intermediate wikipedia.orgjuniperpublishers.com | Enolate intermediate ewadirect.com |

| Versatility | Excellent for creating substituted succinic acids | Broadly applicable for C-C bond formation via conjugate addition organic-chemistry.org |

To create analogues of this compound with diverse substituents, halogenated intermediates are often employed. Halogenation provides a reactive handle on the molecule that can be replaced by a wide range of nucleophiles.

One key strategy is the halodecarboxylation of carboxylic acids, which converts a C-COOH bond into a C-X (where X is a halogen) bond, with the liberation of carbon dioxide. acs.orgnih.gov This is useful for creating aryl halides from aromatic carboxylic acids, which can then be used in further synthetic steps. acs.org For aliphatic systems, α-halogenation of a carboxylic acid can be achieved using reagents like PBr₃/Br₂ (for the Hell-Volhard-Zelinsky reaction) to introduce a halogen at the carbon adjacent to the carboxyl group.

Once the halogenated precursor is formed, the halogen atom can be displaced through a nucleophilic substitution reaction . libretexts.orgyoutube.com The polarized carbon-halogen bond makes the carbon atom electrophilic and susceptible to attack by nucleophiles. libretexts.org This allows for the introduction of various functional groups, such as amines, azides, alkoxides, and cyanides, thereby enabling the synthesis of a wide library of substituted butanoic acid derivatives. The reactivity of the halide (I > Br > Cl > F) and the choice of nucleophile are critical factors in the success of these displacement reactions. libretexts.org

The synthesis of more complex derivatives of this compound typically involves a multi-step linear sequence where each step builds upon the last. chegg.comsavemyexams.com Such strategies combine fundamental reactions, including those described in the preceding sections, to achieve the final target molecule.

A hypothetical multi-step synthesis could begin with a commercially available starting material, which is then elaborated through a series of transformations. For instance, a sequence might involve:

Scaffold Formation: A Stobbe or Michael condensation to build the basic carbon skeleton.

Functional Group Interconversion: Reduction of a ketone or double bond formed during the condensation step.

Halogenation: Introduction of a halogen at a specific position to act as a leaving group.

Nucleophilic Substitution: Displacement of the halogen with a desired functional group to create an analogue.

Esterification/Hydrolysis: Protection or deprotection of the carboxylic acid moieties as needed. youtube.comyoutube.com

Table 2: Illustrative Multi-Step Synthetic Pathway

| Step | Reaction Type | Purpose | Reagents Example |

|---|---|---|---|

| 1 | Michael Addition | Form the C-C backbone. | Diethyl ethylmalonate, Benzyl acrylate, NaOEt |

| 2 | Hydrolysis & Decarboxylation | Form the butanoic acid structure. | NaOH, then H₃O⁺, heat |

| 3 | α-Halogenation | Introduce a reactive handle. | Br₂, PBr₃ |

| 4 | Nucleophilic Substitution | Introduce a new functional group (e.g., an amino group). | NH₃ |

| 5 | Final Hydrolysis | Unveil the terminal carboxylic acid. | H₃O⁺ (if an ester was present) |

Asymmetric Synthesis Strategies for Enantiopure this compound

Since the C-2 carbon in this compound is a stereocenter, the synthesis of enantiomerically pure forms of this compound requires asymmetric strategies.

A powerful and widely used method for controlling stereochemistry is the use of a chiral auxiliary. wikipedia.org A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a prochiral substrate to direct a subsequent reaction to occur with high diastereoselectivity. sigmaaldrich.comnumberanalytics.com After the stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse.

For the synthesis of enantiopure this compound, Evans' oxazolidinone auxiliaries are highly effective. wikipedia.org The synthesis would proceed as follows:

Attachment: A succinic acid monoester is coupled to a chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone).

Diastereoselective Alkylation: The resulting imide is deprotonated to form a prochiral enolate. The bulky auxiliary sterically blocks one face of the enolate, forcing an incoming electrophile (e.g., ethyl iodide) to attack from the opposite face. This results in the highly diastereoselective formation of the C-2 ethylated product. numberanalytics.com

Cleavage: The chiral auxiliary is removed, typically by hydrolysis (e.g., with lithium hydroxide), to yield the enantiomerically enriched 2-ethyl substituted butanoic acid derivative.

This approach allows for the reliable and predictable synthesis of a specific enantiomer of the target molecule.

Table 3: Common Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Typical Application | Key Feature |

|---|---|---|

| Evans' Oxazolidinones | Aldol (B89426) reactions, Alkylations wikipedia.orgnumberanalytics.com | Forms a rigid chelated enolate, providing excellent facial bias. |

| Camphorsultams (Oppolzer's Sultam) | Alkylations, Diels-Alder reactions | Highly crystalline derivatives aid in purification by recrystallization. |

| Pseudoephedrine | Alkylation of amides | Can be used to synthesize optically active carboxylic acids and amino acids. |

| SAMP/RAMP | Asymmetric alkylation of ketones and aldehydes | Forms chiral hydrazones that undergo highly stereoselective alkylation. |

| ***tert*-Butanesulfinamide (Ellman Auxiliary)** | Synthesis of chiral amines harvard.edu | Reacts with aldehydes and ketones to form sulfinimines, which can be diastereoselectively attacked by organometallic reagents. harvard.edu |

Chiral Catalyst-Driven Reactions

The creation of chiral centers in succinic acid derivatives can be effectively achieved through reactions driven by chiral catalysts. Asymmetric hydrogenation using transition metal complexes is a prominent strategy. For instance, the synthesis of chiral deuterated succinic acid has been accomplished via the catalytic asymmetric reduction of a half-acid ester using a Ruthenium-BINAP catalyst. researchgate.net This method highlights the potential for creating stereospecific isotopic labels and demonstrates the catalyst's ability to induce chirality. researchgate.net

Rhodium-based catalysts have also proven effective. In the synthesis of chiral succinimides, which are structurally related to the target acid, a Rh catalyst system has been used for asymmetric transfer hydrogenation (ATH). nih.gov This dynamic kinetic resolution (DKR) process can produce 3,4-disubstituted succinimides with excellent enantioselectivity and diastereoselectivity. nih.gov The choice between different isomers can be controlled by adjusting the reaction conditions, such as the composition of the formic acid/triethylamine mixture used as the hydrogen source. nih.gov

| Catalyst System | Reaction Type | Substrate Type | Key Features |

| Ruthenium-BINAP diacetate complex | Asymmetric Reduction | Fumarate half-acid ester | Generates chiral succinic acid derivatives with high enantiomeric excess. researchgate.net |

| Rhodium-(S,S)-TsDPEN | Asymmetric Transfer Hydrogenation (ATH) | 3-hydroxy-4-substituted maleimide | Stereodivergent synthesis allowing access to both syn and anti diastereomers with high ee and dr. nih.gov |

Enantioselective Reductions of Keto-Esters

A key precursor to chiral 2-substituted succinic acid derivatives is often a β-keto ester. The enantioselective reduction of the ketone functionality is a critical step in establishing the desired stereochemistry. This transformation can be achieved using various methods, including transition metal catalysis and biocatalysis.

Transition metal catalysts, particularly those based on Ruthenium complexed with chiral ligands like BINAP, are highly effective for the hydrogenation of β-keto esters. psu.edu These reactions can be carried out under relatively mild conditions of hydrogen pressure and temperature to yield chiral β-hydroxy esters with high enantioselectivity. psu.edu Other approaches in transition metal catalysis involve transfer hydrogenation, where isopropanol (B130326) or formic acid acts as the hydrogen source in the presence of a chiral catalyst. wikipedia.orgnih.gov

Biocatalysis offers a green and highly selective alternative. Dehydrogenase enzymes, such as (S)-1-phenylethanol dehydrogenase (PEDH), can be used as whole-cell catalysts to reduce a wide range of prochiral ketones and β-keto esters. nih.gov These enzymatic reactions often proceed with excellent enantiomeric excesses and high productivity, using a co-substrate like isopropanol for cofactor regeneration. nih.gov

| Reduction Method | Reagent/Catalyst | Advantages | Disadvantages |

| Catalytic Hydrogenation | H₂, BINAP-Ru catalyst | High enantioselectivity, catalytic nature reduces waste. psu.edu | Requires pressurized hydrogen gas. |

| Asymmetric Transfer Hydrogenation | Isopropanol or Formic Acid, Chiral Ru or Rh catalyst | Avoids pressurized H₂, uses inexpensive reductants. wikipedia.org | May require higher catalyst loading than direct hydrogenation. |

| Biocatalytic Reduction | Dehydrogenase enzymes (e.g., PEDH), Isopropanol | High enantioselectivity, mild reaction conditions, environmentally friendly. nih.gov | Substrate scope may be limited by the enzyme's active site. |

| Stoichiometric Reduction | Chiral Borohydrides, BINAL-H | High enantioselectivity for specific ketone types. wikipedia.orguwindsor.ca | Requires stoichiometric amounts of the chiral reagent, generating more waste. wikipedia.org |

Diastereoselective Control in Carbon-Carbon Bond Formations

When a molecule already contains a chiral center, the formation of a second chiral center must be controlled to produce the desired diastereomer. This is particularly relevant for synthesizing 2,3-disubstituted succinic acid derivatives. Methodologies for achieving this include the diastereoselective alkylation of chiral enolates and conjugate additions to chiral α,β-unsaturated systems. researchgate.net

For example, chiral iron succinoyl complexes can be prepared with high diastereoselectivity through the conjugate addition of organolithium reagents to chiral fumaroyl derivatives. researchgate.net The chiral auxiliary attached to the iron atom directs the incoming nucleophile to one face of the molecule, controlling the stereochemical outcome of the C-C bond formation. researchgate.net Similarly, cascade reactions, such as an inter- and intramolecular double Michael addition, can be used to construct highly functionalized cyclic systems from acyclic precursors with complete diastereoselectivity in many cases. beilstein-journals.org The stereocontrol in these reactions is often dictated by the steric and electronic properties of the substituents on the starting materials, which guide the formation of the most stable transition state. nih.gov

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of fine chemicals is of growing importance for minimizing environmental impact. These principles focus on creating safer, more efficient, and sustainable chemical processes. jove.com

Utilization of Sustainable Carbonyl Sources (e.g., CO2, Formic Acid)

Reducing reliance on petrochemical feedstocks is a central goal of green chemistry. One approach is the use of renewable C1 sources like carbon dioxide (CO₂) and formic acid. Formic acid can serve as a sustainable hydrogen donor in asymmetric transfer hydrogenation reactions, as seen in the Rh-catalyzed synthesis of chiral succinimides. nih.gov

Solvent Minimization and Alternative Solvent Systems

Solvents account for a significant portion of the waste generated in chemical manufacturing. jove.com Green chemistry emphasizes the reduction of solvent use or the replacement of hazardous solvents with safer alternatives.

Solvent-Free Systems: For reactions like esterification, solvent-free systems (SFS) offer numerous advantages, including increased volumetric productivity and the elimination of hazardous waste streams. mdpi.com Biocatalytic esterifications using immobilized lipases are particularly well-suited to solvent-free conditions, where an excess of one of the reactants can serve as the reaction medium. rsc.org

Greener Solvents: When a solvent is necessary, replacing hazardous options like chlorinated solvents (e.g., dichloromethane) or dimethylformamide (DMF) is a priority. jove.com Acetonitrile has been demonstrated as a greener alternative for reactions like the Steglich esterification, providing comparable yields and rates while simplifying product purification and reducing waste. jove.comyoutube.com Water is another ideal green solvent, and surfactant-assisted reactions can enable the synthesis of hydrophobic molecules in aqueous media. organic-chemistry.orgresearchgate.net

| Strategy | Example Reaction | Green Advantage | Reference |

| Solvent-Free Synthesis | Enzymatic esterification | Increased productivity, no solvent waste, simplified downstream processing. | mdpi.comrsc.org |

| Alternative Solvents | Steglich esterification | Acetonitrile replaces hazardous chlorinated solvents, reducing toxicity and waste. | jove.comyoutube.com |

| Aqueous Media | Williamson ether synthesis | Utilizes water, the most benign solvent, often aided by surfactants. | researchgate.net |

Atom Economy and Reaction Efficiency Considerations

The principles of atom economy and reaction efficiency are foundational to green chemistry, aiming to maximize the incorporation of starting materials into the final product and minimize waste.

Atom Economy: This concept focuses on designing synthetic routes where the maximum number of atoms from the reactants are found in the desired product. Catalytic reactions, such as the asymmetric transfer hydrogenation for producing chiral succinimides, are inherently more atom-economical than routes requiring stoichiometric reagents. nih.gov High catalyst efficiency, measured by a high turnover number (TON), means a small amount of catalyst can produce a large amount of product, further improving the process's green credentials. nih.gov

Advanced Synthetic Strategies Towards Complex Analogues of this compound

The construction of intricate molecular architectures, such as those of complex analogues of this compound, necessitates the use of advanced synthetic strategies that can form multiple chemical bonds in a single, orchestrated sequence. These methods are designed to be more efficient than traditional, stepwise syntheses, often leading to higher yields, reduced waste, and access to novel chemical space.

Cascade and tandem reactions represent a powerful class of transformations where a single reaction setup initiates a sequence of intramolecular or intermolecular events to build molecular complexity rapidly. nih.gov These reactions are particularly well-suited for the synthesis of polysubstituted and stereochemically rich compounds.

One can envision a tandem reaction approach for the synthesis of analogues of this compound starting from simpler building blocks. For instance, a tandem sequence could involve an initial Michael addition to an α,β-unsaturated diester, followed by an intramolecular cyclization. A relevant example from the literature is the one-pot, three-step cascade reaction used to synthesize multisubstituted chiral butyrolactonimidates. This process involves a highly stereoselective Michael addition, an anion-oxidative hydroxylation, and a subsequent cyclization, demonstrating the potential to create multiple stereocenters in a controlled manner. nih.gov

Another illustrative strategy is the use of tandem catalysis to produce polyesters from dicarboxylic acids and epoxides. researchgate.net In this process, a metal catalyst first facilitates the cyclization of a dicarboxylic acid to its corresponding anhydride (B1165640), which then undergoes a copolymerization with an epoxide in the same reaction vessel. researchgate.net This auto-tandem catalytic transformation highlights how a single catalyst can orchestrate sequential reactions to generate complex polymeric structures from simple renewable resources. researchgate.net

Furthermore, Brønsted acid-catalyzed tandem reactions have been developed for the diastereoselective synthesis of highly functionalized heterocyclic systems, such as cyclobuta-fused tetrahydroquinoline carboxylic esters. rsc.org These reactions can create multiple contiguous stereocenters with high stereoselectivity through a dynamic diastereoselective cyclization. rsc.org The principles of these reactions could be adapted to design cascade sequences for assembling complex acyclic and cyclic analogues of this compound.

The following table summarizes examples of cascade and tandem reactions that could inspire the development of synthetic routes to complex analogues of the target compound.

| Reaction Type | Starting Materials | Key Transformations | Product Class | Reference |

| Cascade Reaction | (R)-N-tert-butanesulfinyl imidates, α,β-unsaturated diesters | Michael addition, anion-oxidative hydroxylation, cyclization | Multisubstituted chiral butyrolactonimidates | nih.gov |

| Tandem Catalysis | Dicarboxylic acids, epoxides | Cyclization, alternating copolymerization | Alternating polyesters | researchgate.net |

| Tandem Reaction | Anilines, 2-alkylenecyclobutanones | Dynamic diastereoselective cyclization | Cyclobuta-fused tetrahydroquinoline carboxylic esters | rsc.org |

| Cascade Reaction | N-substituted succinimides, hydroxylamine (B1172632) | Imide ring opening | N-hydroxybutaneamide derivatives | quora.commdpi.com |

For the synthesis of analogues of this compound, a one-pot strategy could be employed to introduce various functional groups and build the carbon skeleton in a streamlined manner. A pertinent example is the one-pot synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from carboxylic acids. organic-chemistry.org This method involves the in-situ formation of a monosubstituted oxadiazole, followed by a copper-catalyzed cross-coupling reaction with an aryl iodide. organic-chemistry.org This strategy could be adapted to functionalize the carboxylic acid moiety of a butanoic acid derivative.

Another relevant one-pot procedure is the synthesis of ethyl 4-oxo-4H-benzo[d] researchgate.netchemicalbook.comoxazine-2-carboxylates from anthranilic acid derivatives and ethyl 2-chloro-2-oxoacetate. clockss.org This reaction proceeds through a condensation followed by a cyclization in a single pot, affording the product in high yield and purity without the need for a catalyst. clockss.org

The synthesis of hydroxamic acids from N-substituted succinimides provides another example of a one-pot approach. beilstein-archives.org The initial synthesis of the N-substituted succinimide (B58015) from an amine and succinic anhydride can be carried out in a one-pot manner, followed by the ring-opening reaction with hydroxylamine to yield the desired hydroxamic acid. beilstein-archives.org

The table below outlines some one-pot synthetic transformations that could be conceptually applied to the synthesis of complex analogues of this compound.

| Reaction Type | Starting Materials | Key Transformations | Product Class | Reference |

| One-Pot Synthesis-Functionalization | Carboxylic acids, N-isocyaniminotriphenylphosphorane, aryl iodides | Oxadiazole formation, copper-catalyzed C-H arylation | 2,5-Disubstituted 1,3,4-oxadiazoles | organic-chemistry.org |

| One-Pot Condensation-Cyclization | Anthranilic acid derivatives, ethyl 2-chloro-2-oxoacetate | Condensation, cyclization | Ethyl 4-oxo-4H-benzo[d] researchgate.netchemicalbook.comoxazine-2-carboxylates | clockss.org |

| One-Pot Synthesis | N-substituted succinimides, hydroxylamine | Imide formation, imide ring opening | Hydroxamic acids | beilstein-archives.org |

Mechanistic Investigations of Reactions Involving 4 Benzyloxy 2 Ethyl 4 Oxobutanoic Acid

Reaction Pathways and Intermediate Characterization in Synthetic Transformations

The synthesis of 4-(Benzyloxy)-2-ethyl-4-oxobutanoic acid typically involves the alkylation of a succinic acid derivative. A common and effective strategy for achieving regioselective alkylation on unsymmetrically substituted succinic acids is through the formation of a dianion from a monoester precursor. researchgate.net This approach ensures that the alkylation occurs at a specific carbon atom, leading to a predictable product structure. researchgate.net

The reaction pathway can be conceptualized as follows:

Dianion Formation: The process begins with a monoester of a substituted succinic acid. In the case of preparing this compound, one might start with mono-benzyl succinate (B1194679). This monoester is treated with a strong base, typically two equivalents of a powerful amide base like lithium diisopropylamide (LDA) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) at low temperatures. The first equivalent of the base deprotonates the carboxylic acid, while the second equivalent removes a proton from the α-carbon adjacent to the ester group, forming a dianion. This enolate intermediate is crucial for the subsequent alkylation step.

Alkylation: The formed dianion is then reacted with an ethylating agent, such as ethyl iodide or ethyl bromide. The enolate, being a soft nucleophile, attacks the electrophilic ethyl halide in an SN2 reaction. This step introduces the ethyl group at the 2-position of the succinic acid backbone. The use of a dianion strategy effectively prevents side reactions, such as O-alkylation or alkylation at the other α-carbon, which could occur with a monoanion. researchgate.net

Workup: The reaction is quenched with a proton source, which protonates the carboxylate to yield the final product, this compound.

The characterization of the intermediates, particularly the dianion, is often challenging due to their high reactivity. However, their existence and structure can be inferred from the regioselectivity of the alkylation product. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) can be employed to analyze the final product and confirm the position of the ethyl group.

| Reaction Step | Reagents and Conditions | Key Intermediate | Characterization Notes |

| Dianion Formation | Mono-benzyl succinate, 2 eq. LDA, THF, -78 °C | Dianion (enolate) | Inferred from product regioselectivity |

| Alkylation | Ethyl iodide (CH₃CH₂I) | - | - |

| Workup | Aqueous acid (e.g., NH₄Cl solution) | This compound | ¹H NMR, ¹³C NMR, Mass Spectrometry |

Understanding Stereochemical Outcomes and Diastereocontrol in Asymmetric Syntheses

When the α-carbon of the succinic acid derivative is prochiral, the alkylation step can lead to the formation of a new stereocenter. Controlling the stereochemical outcome of this process is a significant focus in asymmetric synthesis. The diastereoselectivity of the alkylation of enolates is influenced by several factors, including the geometry of the enolate (E or Z), the nature of the counterion, the solvent, and the presence of chiral auxiliaries. numberanalytics.com

For the synthesis of an enantiomerically enriched form of this compound, a chiral auxiliary can be employed. The auxiliary, being a chiral molecule covalently attached to the succinic acid precursor, directs the approach of the electrophile (the ethylating agent) from a specific face of the enolate.

A plausible strategy for diastereocontrol would involve:

Attachment of a Chiral Auxiliary: A chiral alcohol, for example, could be used to form an ester with succinic anhydride (B1165640), followed by the introduction of the benzyl (B1604629) group on the other carboxylic acid.

Diastereoselective Alkylation: The resulting compound, now containing a chiral center, would be subjected to enolate formation and alkylation. The steric hindrance imposed by the chiral auxiliary would favor the attack of the ethyl group from the less hindered face, leading to one diastereomer in excess.

Removal of the Chiral Auxiliary: After the alkylation, the chiral auxiliary is cleaved to yield the enantiomerically enriched this compound.

The stereochemistry of the final product is determined by the configuration of the chiral auxiliary and the geometry of the enolate. The stereochemical course of similar reactions, such as the enzymatic synthesis of (R)-benzylsuccinate, has been shown to proceed with inversion of configuration at the reacting carbon center. nih.gov

| Factor | Influence on Stereoselectivity | Example |

| Enolate Geometry | The relative orientation of substituents on the enolate double bond (E/Z) can dictate the facial bias for electrophilic attack. | The choice of base and solvent can influence the E/Z ratio of the enolate. |

| Chiral Auxiliary | A covalently attached chiral group that sterically directs the approach of the electrophile. | Evans oxazolidinones are commonly used auxiliaries. |

| Counterion | The metal cation associated with the enolate can chelate with other functional groups, influencing the conformation of the transition state. | Lithium enolates often exhibit different selectivity compared to sodium or potassium enolates. |

| Solvent | The polarity and coordinating ability of the solvent can affect the aggregation state of the enolate and the tightness of the ion pair. | Polar aprotic solvents like THF are commonly used. |

Kinetic and Thermodynamic Aspects of Chemical Transformations

The rates and equilibria of chemical reactions involving this compound are governed by kinetic and thermodynamic parameters. Key transformations to consider are its formation via esterification or alkylation, and its hydrolysis back to 2-ethylsuccinic acid and benzyl alcohol.

Kinetics: The rate of formation of this compound through the alkylation of a pre-formed enolate is typically fast, as it involves the reaction of a highly reactive nucleophile with an electrophile. The rate-determining step in such a synthesis is often the formation of the enolate itself.

In the context of hydrolysis, the reaction is typically catalyzed by either acid or base. The kinetics of ester hydrolysis have been extensively studied. For instance, the alkaline hydrolysis of related esters like dibenzyl succinate is a second-order reaction, with the rate being dependent on the concentrations of both the ester and the hydroxide (B78521) ion. The rate constants for the hydrolysis of the two ester groups in dibenzyl succinate are different, with the first hydrolysis step being faster than the second. This is attributed to the electrostatic repulsion between the negatively charged carboxylate formed after the first hydrolysis and the incoming hydroxide ion for the second hydrolysis. researchgate.net

Thermodynamics: The esterification of 2-ethylsuccinic acid with benzyl alcohol to form this compound is a reversible reaction. The position of the equilibrium is determined by the change in Gibbs free energy (ΔG), which is related to the changes in enthalpy (ΔH) and entropy (ΔS) by the equation ΔG = ΔH - TΔS.

Esterification reactions are generally slightly exothermic (negative ΔH) and have a small change in entropy. The use of a dehydrating agent or the removal of water can shift the equilibrium towards the product side, in accordance with Le Chatelier's principle. Thermodynamic parameters for the esterification of benzyl alcohol with other carboxylic acids have been studied, providing a basis for estimating the behavior of this system. researchgate.net

| Transformation | Kinetic Considerations | Thermodynamic Considerations |

| Alkylation to form the title compound | Rate is dependent on the concentration of the enolate and the alkylating agent. Generally a fast reaction. | The reaction is typically irreversible due to the nature of the C-C bond formation. |

| Acid-catalyzed hydrolysis | Rate is proportional to the concentration of the ester and the acid catalyst. | The reaction is reversible, and the equilibrium favors the carboxylic acid and alcohol in the presence of excess water. |

| Base-catalyzed hydrolysis (saponification) | Rate is proportional to the concentration of the ester and the base. Generally faster than acid-catalyzed hydrolysis. | The reaction is effectively irreversible due to the formation of the carboxylate salt. |

Applications of 4 Benzyloxy 2 Ethyl 4 Oxobutanoic Acid As a Synthetic Intermediate

Role as a Chiral Building Block in Advanced Organic Synthesis

While specific documented applications for 4-(benzyloxy)-2-ethyl-4-oxobutanoic acid are not extensively reported, its molecular architecture is characteristic of a chiral building block. Chiral synthons are fundamental in modern asymmetric synthesis, enabling the construction of enantiomerically pure complex molecules. sigmaaldrich.com

Construction of Complex Carbon Skeletons

The bifunctional nature of this compound allows it to serve as a linchpin in the assembly of intricate carbon frameworks. The carboxylic acid and benzyl (B1604629) ester moieties can be selectively manipulated to form new carbon-carbon or carbon-heteroatom bonds, extending the molecular structure in a controlled manner. The ethyl group at the chiral center influences the steric environment, which can be exploited to direct the stereochemical outcome of subsequent reactions.

Enantioselective Synthesis of Medicinal Chemistry Scaffolds

Compounds containing benzyloxycarbonyl groups are recognized as valuable intermediates for synthesizing molecules with potential therapeutic properties, such as enzyme inhibitors. sigmaaldrich.com The enantiomerically pure form of this compound could be a key precursor for developing novel medicinal scaffolds where specific stereochemistry is crucial for biological activity. The synthesis of chiral molecules is a critical aspect of drug discovery, as different enantiomers can have vastly different pharmacological effects. nih.gov

Precursor for Diversified Molecular Libraries

The structure of this compound is well-suited for the generation of molecular libraries through combinatorial chemistry. The carboxylic acid handle allows for coupling to a wide array of amines or alcohols, while the benzyl ester can be deprotected to reveal a second carboxylic acid for further diversification. This dual functionality is particularly advantageous in solid-phase synthesis, where intermediates are attached to a resin, facilitating the rapid and efficient production of a large number of distinct compounds. google.com This approach is instrumental in the discovery of new drug candidates and biological probes.

Derivatization Chemistry and Functionalization

The reactivity of this compound is dominated by its carboxylic acid group, which serves as a prime site for a variety of chemical transformations.

Esterification and Amidation Reactions

The carboxylic acid moiety readily undergoes esterification and amidation, two of the most fundamental transformations in organic synthesis. These reactions are typically achieved by activating the carboxylic acid, followed by nucleophilic attack by an alcohol or amine.

| Reaction Type | General Scheme | Reagents and Conditions |

| Esterification | R-COOH + R'-OH → R-COOR' + H₂O | Acid catalyst (e.g., H₂SO₄), Dehydrating agent (e.g., DCC), or conversion to acyl chloride followed by alcohol addition. |

| Amidation | R-COOH + R'R''NH → R-CONR'R'' + H₂O | Coupling agents (e.g., EDC, HBTU), high temperatures, or conversion to an activated ester or acyl chloride prior to amine addition. |

This table presents generalized reaction conditions for the esterification and amidation of carboxylic acids.

These derivatization reactions allow for the attachment of diverse functional groups, modulating the molecule's physical, chemical, and biological properties. For instance, amidation with different amines can introduce new pharmacophores or points for further chemical elaboration.

Formation of Hydroxamic Acid Derivatives

A key application of carboxylic acids in medicinal chemistry is their conversion to hydroxamic acids. researchgate.net This functional group is a powerful metal ion chelator and is a core component of many enzyme inhibitors. nih.gov The synthesis of hydroxamic acid derivatives from this compound involves the coupling of its carboxylic acid group with hydroxylamine (B1172632) or a protected form thereof. researchgate.netnih.gov

The process generally requires the activation of the carboxylic acid to facilitate the reaction. nih.gov Common activating agents include carbodiimides like EDC or the use of reagents such as ethyl chloroformate. nih.govsapub.org The reaction can be performed in solution or adapted for solid-phase synthesis, which simplifies purification and allows for the automated production of hydroxamic acid libraries. google.com

| Method | Activating Agent | Hydroxylamine Source | Key Features |

| Carbodiimide Coupling | EDC, DCC | NH₂OH·HCl | A common and versatile method for forming the amide bond between the carboxylic acid and hydroxylamine. nih.gov |

| Mixed Anhydride (B1165640) | Ethyl Chloroformate, Isobutyl Chloroformate | NH₂OH | The carboxylic acid is converted to a more reactive mixed anhydride before reaction with hydroxylamine. nih.govsapub.org |

| Solid-Phase Synthesis | HBTU, HATU | Resin-bound protected hydroxylamine | Enables the efficient synthesis of combinatorial libraries of hydroxamic acids for screening purposes. google.com |

This table summarizes common methods for the synthesis of hydroxamic acids from carboxylic acids. nih.govsapub.org

The resulting N-hydroxyamide functionality is a known pharmacophore in a variety of biologically active molecules, highlighting the importance of this transformation. scielo.org.mx

Conjugation with Macromolecules and Nanomaterials (e.g., Fullerenes, Dendrimers)

The bifunctional nature of this compound allows it to act as a linker, enabling the conjugation of various molecules to macromolecules and nanomaterials. The carboxylic acid can be activated to form amide or ester linkages, while the benzyl ester can be selectively cleaved to reveal a second carboxylic acid for further functionalization. This dual reactivity is particularly useful in the burgeoning fields of nanotechnology and materials science.

Conjugation with Fullerenes:

Fullerenes, with their unique electronic and physical properties, have been the subject of intense research for biomedical applications. nih.govsemanticscholar.org However, their poor solubility in aqueous media often limits their use. nih.gov The conjugation of fullerenes with hydrophilic molecules is a common strategy to overcome this limitation. nih.gov While direct conjugation studies with this compound are not extensively documented, the principles of fullerene functionalization suggest its utility. The carboxylic acid moiety can be used to attach the molecule to an amino-functionalized fullerene derivative. The resulting conjugate would benefit from the benzyl group, which can enhance solubility in organic solvents for processing, and the ethyl group may provide steric hindrance that influences the packing and aggregation of the fullerene conjugates. This approach has been demonstrated with other fullerene-biomolecule conjugates to enhance their delivery to specific biological targets. nih.gov

Conjugation with Dendrimers:

Dendrimers are highly branched, well-defined macromolecules with a large number of surface functional groups, making them ideal scaffolds for drug delivery and other biomedical applications. mdpi.com The surface of dendrimers can be modified to attach various molecules, including targeting ligands and therapeutic agents. mdpi.comnih.gov Succinic acid derivatives are frequently employed as linkers in the construction of dendrimer conjugates. nih.gov For instance, the carboxylic acid of a molecule like this compound can be coupled to the amine-terminated branches of a polyamidoamine (PAMAM) dendrimer. nih.govresearchgate.net The ethyl group at the 2-position would likely influence the spacing and orientation of the attached molecules on the dendrimer surface, which can be crucial for optimizing their biological activity. The benzyl ester provides a protected carboxylic acid that can be deprotected at a later synthetic stage for the attachment of another molecule, allowing for the creation of multifunctional dendrimers. nih.gov The linker's properties, such as its length and flexibility, are known to affect the binding affinity and selectivity of the final conjugate. mdpi.comnih.gov

A data table summarizing the potential conjugation applications is presented below:

| Macromolecule/Nanomaterial | Potential Conjugation Strategy | Role of this compound |

| Fullerenes | Amide bond formation between the carboxylic acid and an amino-functionalized fullerene. | Linker to improve solubility and potentially modulate aggregation. |

| Dendrimers | Coupling of the carboxylic acid to the surface amine groups of the dendrimer. | Bifunctional linker for the attachment of multiple moieties. |

Modification for Specific Ligand Design

The design of ligands with high affinity and selectivity for specific biological targets is a cornerstone of drug discovery and chemical biology. nih.gov The succinic acid scaffold is a common structural motif found in a variety of enzyme inhibitors and receptor ligands. guidetopharmacology.orgresearchgate.net The ability to introduce substituents at various positions of the succinic acid backbone allows for the fine-tuning of the ligand's shape, size, and electronic properties to match the binding site of the target protein. nih.gov

This compound serves as a valuable starting material for the synthesis of such tailored ligands. The ethyl group at the 2-position can provide a key hydrophobic interaction with a specific pocket in a protein's active site. The benzyl group not only protects the C4-carboxylic acid but can also be involved in aromatic or hydrophobic interactions with the target. Furthermore, both the carboxylic acid and the benzyl ester can be chemically modified to introduce a wide range of other functional groups.

For example, the carboxylic acid can be converted to an amide, which can act as a hydrogen bond donor or acceptor. The benzyl ester can be cleaved and the resulting carboxylic acid can be coupled with an amine-containing pharmacophore. This modular approach allows for the systematic exploration of the chemical space around the succinic acid core to optimize ligand binding. The design and synthesis of derivatives of succinic acid have been successfully employed to create potent and selective inhibitors for various enzymes. researchgate.net

The table below outlines the key structural features of this compound and their potential roles in ligand design:

| Structural Feature | Potential Role in Ligand Design |

| Succinic Acid Backbone | Core scaffold for presenting functional groups in a defined spatial arrangement. |

| C2-Ethyl Group | Provides steric bulk and can engage in hydrophobic interactions with the target. |

| C1-Carboxylic Acid | Can be modified to introduce various functional groups (e.g., amides, esters) for interaction with the target. |

| C4-Benzyloxycarbonyl Group | Can participate in binding interactions or be deprotected for further functionalization. |

Computational and Theoretical Chemistry Studies of 4 Benzyloxy 2 Ethyl 4 Oxobutanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, allowing for the detailed study of electronic structure and its influence on molecular properties.

Density Functional Theory (DFT) for Molecular Design and Property Prediction

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. researchgate.netresearchgate.net It is based on the principle that the energy of a system can be determined from its electron density. DFT is instrumental in predicting a variety of molecular properties, including geometric structures, vibrational frequencies, and reaction energies. researchgate.netresearchgate.net For 4-(Benzyloxy)-2-ethyl-4-oxobutanoic acid, DFT calculations would be employed to determine its most stable three-dimensional structure (optimized geometry). This involves finding the arrangement of atoms that corresponds to the lowest energy state. From this optimized geometry, a range of electronic and spectroscopic properties can be predicted.

Illustrative Data Table: Predicted Molecular Properties of this compound using DFT

| Property | Predicted Value (Hypothetical) | Unit |

| Total Energy | -1025.78 | Hartrees |

| Dipole Moment | 3.45 | Debye |

| Polarizability | 28.9 | ų |

| Vibrational Frequencies | C=O (carboxyl): 1750, C=O (ester): 1735 | cm⁻¹ |

Note: The data in this table is hypothetical and serves to illustrate the types of results obtained from DFT calculations.

Natural Bond Orbital (NBO) Analysis for Electronic Structure

Natural Bond Orbital (NBO) analysis is a technique used to study the distribution of electron density in molecules, providing a chemically intuitive picture of bonding. uni-muenchen.dewikipedia.org It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to chemical bonds, lone pairs, and antibonding orbitals. uni-muenchen.dewikipedia.org An NBO analysis of this compound would reveal the nature of its chemical bonds (e.g., sigma bonds, pi bonds), the hybridization of atomic orbitals, and the extent of electron delocalization. nih.govresearchgate.net This method is particularly useful for understanding hyperconjugative interactions, which are key to molecular stability. researchgate.net The analysis quantifies the stabilization energy associated with the donation of electron density from a filled (donor) NBO to an empty (acceptor) NBO. researchgate.net

Illustrative Data Table: NBO Analysis of Key Interactions in this compound (Hypothetical)

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| σ(C-H) | σ(C-C) | 2.5 |

| LP(O) | σ(C=O) | 5.8 |

| LP(O) | π*(C=O) | 20.1 |

Note: The data in this table is hypothetical and for illustrative purposes only. LP(O) refers to a lone pair on an oxygen atom.

HOMO-LUMO Energy Analysis for Reactivity and Stability

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. nih.gov The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. nih.gov A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, calculating the HOMO-LUMO gap would provide insights into its reactivity profile and electronic stability.

Illustrative Data Table: Frontier Molecular Orbital Energies of this compound (Hypothetical)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.89 |

| LUMO | -1.25 |

| HOMO-LUMO Gap (ΔE) | 5.64 |

Note: This data is hypothetical and illustrates the typical output of a HOMO-LUMO analysis.

Electrostatic Potential Mapping

An electrostatic potential (ESP) map is a visual representation of the charge distribution in a molecule. researchgate.net It is plotted on the electron density surface, with different colors indicating regions of varying electrostatic potential. researchgate.net Typically, red colors signify regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue colors represent regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.netresearchgate.net An ESP map of this compound would highlight the electronegative oxygen atoms of the carboxyl and benzyloxy groups as regions of negative potential, and the acidic proton of the carboxylic acid as a region of positive potential. scispace.com This provides a clear guide to the molecule's reactive sites.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are used to study the dynamic behavior and conformational preferences of molecules.

Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. These different arrangements are called conformers. For a flexible molecule like this compound, which has several rotatable bonds, a conformational analysis would identify the various low-energy conformers and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its properties and interactions with other molecules. Such an analysis would typically involve systematically rotating the single bonds and calculating the energy of each resulting conformation to map out the potential energy surface.

Illustrative Data Table: Relative Energies of Key Conformers of this compound (Hypothetical)

| Conformer | Dihedral Angle (C-C-C-O) | Relative Energy (kcal/mol) | Population (%) |

| 1 (Global Minimum) | 178.5° | 0.00 | 65.2 |

| 2 | 65.2° | 1.25 | 20.5 |

| 3 | -68.9° | 1.35 | 14.3 |

Note: The data presented in this table is hypothetical and intended to illustrate the results of a conformational analysis.

Reaction Pathway Simulations

Currently, there is a lack of specific published research detailing reaction pathway simulations for the synthesis or degradation of this compound. Computational studies in this area would typically involve the use of quantum mechanical methods, such as Density Functional Theory (DFT), to model the transition states and intermediates involved in potential reaction mechanisms. Such simulations could provide valuable insights into the thermodynamics and kinetics of the compound's formation and reactivity, guiding synthetic strategies and predicting potential byproducts.

Prediction of Spectroscopic Properties

Theoretical predictions of spectroscopic properties are a powerful tool for characterizing molecular structures. These computational methods can provide data that complements and aids in the interpretation of experimental spectra.

Theoretical NMR Chemical Shift Calculations

Vibrational Spectroscopy (IR, Raman) Simulations

Simulated vibrational spectra (Infrared and Raman) for this compound would be derived from frequency calculations performed on the optimized molecular geometry. These calculations, typically at the DFT level of theory, yield the vibrational modes of the molecule. The resulting data can be visualized as a theoretical spectrum, with the intensity and frequency of the absorption bands corresponding to specific molecular vibrations. Key predicted vibrational frequencies would include the C=O stretching of the carboxylic acid and the ester, the C-O stretching of the ether linkage, and the various C-H stretching and bending modes of the aromatic and aliphatic parts of the molecule.

Electronic Absorption (UV-Vis) Spectra Prediction

The prediction of the electronic absorption (UV-Vis) spectrum of this compound can be achieved using Time-Dependent Density Functional Theory (TD-DFT) calculations. These simulations would identify the electronic transitions between molecular orbitals, predicting the wavelengths of maximum absorption (λmax). The primary chromophore in this molecule is the benzyl (B1604629) group, which is expected to give rise to characteristic absorption bands in the ultraviolet region. The calculations would provide information on the energies and oscillator strengths of these transitions, offering a theoretical basis for the compound's UV-Vis spectroscopic signature.

Crystal Structure Prediction and Analysis

Hirshfeld Surface Analysis for Intermolecular Interactions

A comprehensive review of available scientific literature and crystallographic databases indicates that a Hirshfeld surface analysis for this compound has not been reported. This type of computational study is contingent upon the prior determination of the compound's crystal structure through experimental methods such as single-crystal X-ray diffraction. As no published crystallographic data for this compound is currently available, a detailed analysis of its intermolecular interactions using the Hirshfeld surface method cannot be performed.

While studies on structurally related compounds containing benzyloxy or butanoic acid moieties have utilized Hirshfeld surface analysis to elucidate their supramolecular chemistry, these findings are specific to the unique crystal packing of those particular molecules. rsc.orgnih.gov The specific arrangement of atoms and functional groups in this compound would result in a distinct set of intermolecular interactions that cannot be accurately predicted or extrapolated from the analysis of other compounds.

Therefore, without the foundational crystallographic data for this compound, the generation of detailed research findings and data tables pertaining to its Hirshfeld surface analysis is not possible at this time.

Biocatalytic Approaches in the Synthesis of 4 Benzyloxy 2 Ethyl 4 Oxobutanoic Acid and Derivatives

Enzyme-Catalyzed Transformations

Enzyme-catalyzed reactions provide efficient and highly selective routes for constructing the core structures of complex target molecules. researchgate.net For derivatives of butanoic acid, enzymes such as aldolases and ketoreductases are particularly relevant for creating the desired carbon skeleton and introducing chirality with high fidelity. researchgate.nettudelft.nl

The aldol (B89426) addition is a fundamental carbon-carbon bond-forming reaction in organic synthesis. organic-chemistry.org Aldolases are enzymes that catalyze this transformation in nature with exceptional stereocontrol, making them valuable tools for asymmetric synthesis. researchgate.netresearchgate.net These enzymes facilitate the reaction between a donor molecule (typically an enolate) and an acceptor (an aldehyde or ketone), leading to the formation of β-hydroxy carbonyl compounds. organic-chemistry.org This capability is directly applicable to the synthesis of precursors for substituted butanoic acids.

Aldolases are broadly categorized into two classes based on their mechanism. Class I aldolases utilize a Schiff base intermediate formed with a lysine (B10760008) residue in the active site, while Class II aldolases employ a divalent metal ion cofactor (commonly Zn²⁺) to stabilize an enolate intermediate. researchgate.net Both classes have been exploited for synthetic purposes due to their ability to generate chiral products with high stereopurity. For instance, L-threonine aldolase (B8822740) has been used to catalyze the aldol condensation between aldehydes and glycine (B1666218) to produce β-hydroxy-α-L-amino acids, which are precursors to various pharmaceuticals. researchgate.net The precise control over the formation of new stereocenters is a hallmark of these enzymes, making them ideal for building complex chiral molecules from simple, achiral starting materials. researchgate.netnih.gov

Table 1: Examples of Aldolase-Catalyzed Reactions for Chiral Building Block Synthesis This table presents representative examples of aldolase-catalyzed reactions, demonstrating the variety of substrates and the high stereoselectivity achievable. The data is illustrative of the general application of these enzymes.

| Enzyme | Donor Substrate | Acceptor Substrate | Product | Stereoselectivity |

| L-threonine aldolase | Glycine | Various aldehydes | β-hydroxy-α-L-amino acids | High diastereoselectivity |

| D-fructose-6-phosphate aldolase (FSA) | Glycolaldehyde | Various aldehydes | Chiral polyols | High enantioselectivity |

| Rhamnulose-1-phosphate aldolase (RhuA) | Dihydroxyacetone phosphate (B84403) (DHAP) | Various aldehydes | Chiral sugars (e.g., L-fructose) | High stereocontrol |

Ketoreductase-Mediated Stereoselective Reductions

Ketoreductases (KREDs) are enzymes belonging to the oxidoreductase class that catalyze the stereoselective reduction of ketones to chiral secondary alcohols. nih.govfrontiersin.org This transformation is one of the most widely used biocatalytic methods in the pharmaceutical industry for producing enantiomerically pure alcohols, which are key intermediates for many active pharmaceutical ingredients (APIs). mdpi.comnih.gov The reduction of a prochiral ketone, such as the 4-oxo group in a precursor to 4-(Benzyloxy)-2-ethyl-4-oxobutanoic acid, can be achieved with very high enantioselectivity using KREDs. tudelft.nlnih.gov

These enzymes typically require a nicotinamide (B372718) cofactor, such as NADPH, as a hydride source. mdpi.com In practice, a cofactor regeneration system is often employed to make the process economically viable, using a sacrificial alcohol like isopropanol (B130326). rsc.org The power of KREDs lies in their ability to distinguish between the two faces of a ketone, leading to the formation of a single alcohol enantiomer with high enantiomeric excess (ee). nih.gov Through protein engineering, the substrate scope, stability, and stereoselectivity of KREDs have been significantly improved, and panels of engineered KREDs are available that can produce either the (R)- or (S)-alcohol from the same ketone substrate. nih.govrsc.org For example, the reduction of α-alkyl-β-keto esters using KREDs is a well-established method to produce optically pure α-alkyl-β-hydroxy esters, which are valuable chiral building blocks. nih.gov

Table 2: Stereoselective Reduction of Ketone Substrates by Various Ketoreductases (KREDs) This table illustrates the high enantioselectivity of different ketoreductases in the reduction of various ketone substrates, representative of the transformations applicable to butanoic acid derivatives.

| Ketone Substrate | Enzyme/Variant | Product Configuration | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) | Reference |

| Ethyl 2-methoxy-3-oxo-3-phenylpropanoate | ChKRED12 M191S | (2S,3S) | >99% | >99:1 | nih.gov |

| Ethyl 2-methoxy-3-oxo-3-phenylpropanoate | ChKRED12 Q151Y/M191L | (2R,3R) | >99% | 98:2 | nih.gov |

| Ethyl 2-methyl-3-oxobutanoate | KRED-108 | (2R,3R) | >99% | >99% de | nih.gov |

| Ethyl 8-chloro-6-oxooctanoate | CpAR2 from Candida parapsilosis | (R)-alcohol | >99% | N/A | rsc.org |

Biocatalysis for Enhanced Enantioselectivity and Diastereoselectivity

The defining advantage of biocatalysis in the synthesis of chiral compounds is the unparalleled level of stereoselectivity exhibited by enzymes. mdpi.comnih.gov This high fidelity arises from the complex, three-dimensional structure of the enzyme's active site, which creates a chiral environment. The substrate binds to the active site in a highly specific orientation through multiple non-covalent interactions, predisposing it to react from a single face. nih.gov This precise positioning dramatically lowers the activation energy for the formation of one stereoisomer while disfavoring the pathway to the other, resulting in products with very high enantiomeric or diastereomeric purity. nih.govelsevierpure.com

In the case of ketoreductase-mediated reductions, the enzyme positions the ketone substrate and the NADPH cofactor in such a way that the hydride transfer can occur to only one of the two prochiral faces of the carbonyl group. nih.gov This results in the formation of an alcohol with a specific stereochemistry, often with an enantiomeric excess exceeding 99%. rsc.org Similarly, aldolases control the facial selectivity of both the enolate donor and the aldehyde acceptor, thereby controlling the absolute configuration of two new stereocenters simultaneously. researchgate.net

Furthermore, the field of protein engineering has enabled the fine-tuning and even the inversion of enzyme stereoselectivity. researchgate.netnih.gov By making specific mutations to the amino acid residues lining the active site, scientists can alter substrate binding and create new catalysts tailored for specific transformations, providing access to all possible stereoisomers of a product with high selectivity. nih.govnih.gov This level of control is exceptionally difficult to achieve using conventional chemical catalysts.

Integration of Biocatalysis in Green Synthesis Strategies

The use of biocatalytic methods is a cornerstone of green chemistry, a philosophy aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govdrpress.org The integration of biocatalysis, such as the enzyme-catalyzed transformations discussed above, into synthetic routes for compounds like this compound offers substantial environmental and economic benefits. rsc.orgresearchgate.net

Key advantages of biocatalysis in green synthesis include:

Mild Reaction Conditions : Enzymes typically operate in aqueous solutions at or near ambient temperature and neutral pH. researchgate.net This contrasts sharply with many traditional chemical reactions that require high temperatures, extreme pressures, and corrosive or toxic reagents, leading to significant energy savings and improved safety.

Reduced Waste : The high selectivity of enzymes minimizes the formation of byproducts, simplifying downstream purification processes and reducing chemical waste. rsc.org This leads to a lower E-factor (Environmental Factor), a key metric in green chemistry that measures the mass ratio of waste to desired product. For instance, the biocatalytic synthesis of pregabalin (B1679071) reduced the E-factor from 86 to 17 compared to the first-generation chemical process. nih.gov

Atom Economy : By enabling highly selective and efficient transformations, biocatalysis can lead to shorter synthetic routes that are more atom-economical, meaning a larger proportion of the atoms from the starting materials are incorporated into the final product.

Renewable Resources : Enzymes are derived from renewable resources and are biodegradable, posing a lower environmental burden at the end of their lifecycle compared to heavy metal catalysts used in many chemical syntheses. nih.gov

By replacing hazardous reagents and energy-intensive steps with clean, selective, and efficient enzymatic reactions, biocatalysis provides a sustainable pathway for the industrial production of pharmaceuticals and their intermediates. drpress.orgmdpi.com

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment

Spectroscopic Techniques

Spectroscopic methods are indispensable for the structural elucidation of 4-(Benzyloxy)-2-ethyl-4-oxobutanoic acid, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering precise insights into the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The aromatic protons of the benzyl (B1604629) group would typically appear as a multiplet in the range of δ 7.3-7.4 ppm. The benzylic methylene (B1212753) protons (-CH₂-) adjacent to the ester oxygen are anticipated to produce a singlet around δ 5.1 ppm. The protons of the ethyl group would present as a triplet for the methyl group (-CH₃) around δ 0.9 ppm and a quartet for the methylene group (-CH₂-) between δ 1.5 and 1.7 ppm. The methine proton (-CH-) at the chiral center and the adjacent methylene protons (-CH₂-) of the succinic acid backbone would likely appear as multiplets in the region of δ 2.5-3.0 ppm. The acidic proton of the carboxylic acid group is expected to be a broad singlet at a downfield chemical shift, typically above δ 10 ppm, though its position can be highly variable and dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, with each unique carbon atom giving a distinct signal. The carbonyl carbons of the ester and carboxylic acid groups are expected at the downfield end of the spectrum, typically in the range of δ 170-180 ppm. The aromatic carbons of the benzyl group would resonate between δ 127 and 136 ppm. The benzylic methylene carbon is expected around δ 66 ppm. The carbons of the ethyl group and the succinic acid backbone would appear in the upfield region of the spectrum. For the closely related 2-methylsuccinic acid, the methyl carbon appears around δ 16 ppm, the methine carbon at approximately δ 39 ppm, and the methylene carbon of the succinate (B1194679) backbone around δ 36 ppm. chemicalbook.com Similar shifts can be anticipated for the corresponding carbons in this compound.

2D-NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed for unambiguous assignment of the ¹H and ¹³C signals. A COSY spectrum would reveal the coupling relationships between adjacent protons, for instance, confirming the connectivity within the ethyl group and the succinic acid backbone. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for definitive assignment of the carbon resonances.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Carboxylic Acid (-COOH) | >10 | Broad Singlet |

| Aromatic (C₆H₅-) | 7.3-7.4 | Multiplet |

| Benzylic (-OCH₂Ph) | ~5.1 | Singlet |

| Methine (-CH-) | 2.7-3.0 | Multiplet |

| Succinate Methylene (-CH₂-) | 2.5-2.8 | Multiplet |

| Ethyl Methylene (-CH₂CH₃) | 1.5-1.7 | Quartet |

| Ethyl Methyl (-CH₂CH₃) | ~0.9 | Triplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid (-COOH) | 175-180 |

| Ester Carbonyl (-COO-) | 170-175 |

| Aromatic (ipso-C) | ~136 |

| Aromatic (ortho, meta, para-C) | 127-129 |

| Benzylic (-OCH₂Ph) | ~66 |

| Methine (-CH-) | ~45 |

| Succinate Methylene (-CH₂-) | ~35 |

| Ethyl Methylene (-CH₂CH₃) | ~25 |

| Ethyl Methyl (-CH₂CH₃) | ~11 |

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound (C₁₃H₁₆O₄), the expected exact mass can be calculated. HRMS analysis, typically using electrospray ionization (ESI), would confirm this elemental composition by providing a measured mass-to-charge ratio (m/z) with a very low margin of error. Common fragment ions would likely include the loss of the benzyl group (m/z 91) and potentially the loss of water or carbon dioxide from the parent ion.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands for its functional groups. A very broad band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid, which is often involved in hydrogen bonding. Two strong carbonyl (C=O) stretching bands would be present: one for the carboxylic acid, typically around 1700-1725 cm⁻¹, and another for the ester, usually at a slightly higher frequency of 1730-1750 cm⁻¹. The C-O stretching vibrations for the ester and carboxylic acid would appear in the 1000-1300 cm⁻¹ region. Aromatic C-H stretching is expected just above 3000 cm⁻¹, while aliphatic C-H stretching will be observed just below 3000 cm⁻¹. nist.gov

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is dominated by the electronic transitions of the benzene ring in the benzyl group. It is expected to show absorption maxima in the ultraviolet region, typically around 250-270 nm, which is characteristic of the π-π* transitions of the aromatic ring.

Chromatographic Methods

Chromatographic techniques are essential for the separation and purification of this compound, as well as for the assessment of its purity and the determination of its enantiomeric excess.

High-Performance Liquid Chromatography (HPLC) is the method of choice for determining the purity of this compound. A reversed-phase HPLC method, likely employing a C18 column, would be suitable for this purpose. The mobile phase would typically consist of a mixture of an aqueous buffer (such as phosphate (B84403) buffer or water with a small amount of acid like formic or acetic acid) and an organic modifier like acetonitrile or methanol. The compound would be detected using a UV detector set to a wavelength where the aromatic ring absorbs, such as 254 nm. The purity of the sample is determined by integrating the peak area of the main component and any impurities. A well-developed HPLC method can separate the target compound from starting materials, by-products, and degradation products, allowing for accurate quantitative analysis.

Since this compound possesses a chiral center at the C2 position, it can exist as a pair of enantiomers. Chiral HPLC is the standard technique for separating these enantiomers and determining the enantiomeric excess (ee) of a sample. This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs are commonly used for the resolution of a wide range of chiral compounds. The mobile phase is typically a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol (B130326). The separation of the enantiomers allows for the calculation of the enantiomeric excess by comparing the peak areas of the two enantiomers. The development of a robust chiral HPLC method is critical for the quality control of enantiomerically enriched or pure this compound. The resolution of carboxylic acid intermediates through esterification with a chiral auxiliary, followed by chromatographic separation of the resulting diastereomers, is a common strategy in enantioselective synthesis and highlights the importance of chromatographic methods in chiral analysis. beilstein-journals.org

Table 3: Summary of Analytical Techniques and Expected Observations

| Technique | Parameter | Expected Observation for this compound |

| ¹H NMR | Chemical Shift (δ) | Aromatic protons at 7.3-7.4 ppm; Benzylic CH₂ at ~5.1 ppm; Carboxylic acid OH >10 ppm |

| ¹³C NMR | Chemical Shift (δ) | Carbonyls at 170-180 ppm; Aromatic carbons at 127-136 ppm; Benzylic carbon at ~66 ppm |

| HRMS | m/z | Precise mass corresponding to C₁₃H₁₆O₄ |

| IR | Wavenumber (cm⁻¹) | Broad O-H stretch at 2500-3300; C=O stretches at ~1710 and ~1740 |

| UV-Vis | Wavelength (nm) | Absorption maximum around 250-270 nm |

| HPLC | Purity | Single major peak with retention time dependent on method conditions |

| Chiral HPLC | Enantiomeric Excess | Separation of enantiomers into two distinct peaks |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid and effective chromatographic technique frequently employed to monitor the progress of chemical reactions. umich.educhemistryhall.com In the synthesis of this compound, for instance, from diethyl ethylsuccinate and benzyl alcohol, TLC allows for the qualitative assessment of the consumption of starting materials and the formation of the product. libretexts.org

A small aliquot of the reaction mixture is spotted onto a TLC plate alongside the starting materials. libretexts.org The plate is then developed in a suitable solvent system, which is typically a mixture of nonpolar and polar solvents like hexanes and ethyl acetate. libretexts.org The separation of components on the TLC plate is based on their differential partitioning between the stationary phase (e.g., silica gel) and the mobile phase. umich.edu Less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf), while more polar compounds have a stronger interaction with the stationary phase and exhibit lower Rf values. chemistryhall.com